molecular formula C15H10Br2Cl2O B12605841 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)- CAS No. 649739-67-3

1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)-

Cat. No.: B12605841
CAS No.: 649739-67-3
M. Wt: 436.9 g/mol
InChI Key: QNTRUCQEDLXSDI-UHFFFAOYSA-N
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Description

1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)- is an organic compound that belongs to the class of ketones This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, making it a halogenated ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)- typically involves the bromination of a precursor ketone. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out in an inert solvent under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the precursor ketone is treated with bromine in a continuous flow reactor. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties or as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)- involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms in the compound may enhance its binding affinity to specific targets, leading to various biological effects. The exact pathways and molecular targets would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 2,3-dibromo-1-phenyl-: A similar compound with a single phenyl ring.

    1-Propanone, 2,3-dichloro-3-(3-chlorophenyl)-1-(4-chlorophenyl)-: A compound with chlorine atoms instead of bromine.

    1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(4-chlorophenyl)-: A compound with different substitution patterns on the phenyl rings.

Uniqueness

1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)- is unique due to its specific halogenation pattern, which may confer distinct chemical and biological properties compared to other similar compounds. Its unique structure can lead to different reactivity and interactions in various applications.

Biological Activity

1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)-, also known by its CAS number 649739-67-3, is a halogenated organic compound with potential biological activity. The presence of bromine and chlorine atoms in its structure suggests possible interactions with biological systems that could lead to antimicrobial or anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The molecular formula of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)- is C15H10Br2Cl2O, with a molecular weight of approximately 436.95 g/mol. The compound's structure features multiple halogen substituents which are known to influence biological activity.

PropertyValue
CAS Number649739-67-3
Molecular FormulaC15H10Br2Cl2O
Molecular Weight436.95 g/mol
Synonyms2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)propan-1-one

The biological activity of halogenated compounds often involves their interaction with biomolecules such as proteins and nucleic acids. The halogen atoms can enhance binding affinity to enzymes or receptors due to their ability to form specific interactions through halogen bonding. This can lead to alterations in enzyme activity and signal transduction pathways.

Key Mechanisms:

  • Enzyme Inhibition : Halogenated compounds can inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : They may act as agonists or antagonists at various receptor sites, influencing cellular responses.
  • Cell Membrane Interaction : The lipophilic nature of these compounds allows them to penetrate cell membranes, affecting intracellular processes.

Biological Activity Studies

Research has indicated that compounds similar to 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)- exhibit significant antimicrobial and anticancer activities. Below are highlights from relevant studies:

Antimicrobial Activity

A review highlighted that halogenated compounds possess antimicrobial properties due to their ability to disrupt bacterial cell walls and inhibit essential metabolic pathways. For instance, studies have shown that halogen substitution enhances the efficacy of antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .

Anticancer Properties

Research has demonstrated that certain dibrominated compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial function. A study found that structurally similar compounds exhibited cytotoxic effects on human cancer cell lines .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative analysis was conducted on various halogenated propanones, including 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)-. Results indicated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL against E. coli and S. aureus .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of the compound on several cancer cell lines (e.g., MCF-7 breast cancer cells). The findings revealed an IC50 value of approximately 25 µM, indicating moderate potency compared to standard chemotherapeutics .

Properties

CAS No.

649739-67-3

Molecular Formula

C15H10Br2Cl2O

Molecular Weight

436.9 g/mol

IUPAC Name

2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)propan-1-one

InChI

InChI=1S/C15H10Br2Cl2O/c16-13(10-2-1-3-12(19)8-10)14(17)15(20)9-4-6-11(18)7-5-9/h1-8,13-14H

InChI Key

QNTRUCQEDLXSDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(C(=O)C2=CC=C(C=C2)Cl)Br)Br

Origin of Product

United States

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